molecular formula C5H4Cl3NO2S B14744056 N-(Trichloromethylthio)succinimide CAS No. 5427-83-8

N-(Trichloromethylthio)succinimide

Cat. No.: B14744056
CAS No.: 5427-83-8
M. Wt: 248.5 g/mol
InChI Key: QASYGYLAWGMUIP-UHFFFAOYSA-N
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Description

N-(Trichloromethylthio)succinimide is an organic compound with the molecular formula C5H4Cl3NO2S. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a trichloromethylthio group. This compound is known for its use in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trichloromethylthio)succinimide can be synthesized through the reaction of succinimide with trichloromethylthiolating agents. One common method involves the reaction of succinimide with trichloromethyl sulfenyl chloride (Cl3CSCl) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(Trichloromethylthio)succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Trichloromethylthio)succinimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(Trichloromethylthio)succinimide exerts its effects involves the reactivity of the trichloromethylthio group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Trichloromethylthio)succinimide is unique due to the presence of the trichloromethylthio group, which imparts distinct reactivity compared to other succinimide derivatives. This makes it particularly useful in introducing the trichloromethylthio moiety into organic molecules, a feature not shared by its analogs .

Properties

CAS No.

5427-83-8

Molecular Formula

C5H4Cl3NO2S

Molecular Weight

248.5 g/mol

IUPAC Name

1-(trichloromethylsulfanyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C5H4Cl3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2

InChI Key

QASYGYLAWGMUIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SC(Cl)(Cl)Cl

Origin of Product

United States

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